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molecular formula C8H8ClNO B1586189 1-(5-Amino-2-chlorophenyl)ethanone CAS No. 99914-14-4

1-(5-Amino-2-chlorophenyl)ethanone

Cat. No. B1586189
M. Wt: 169.61 g/mol
InChI Key: OFXIFGBYOCETDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08273743B2

Procedure details

Procedure A was performed with 2′-chloro-5′-nitro-acetophenone (0.22 g, 1.1 mmol) and iron powder (0.64 g, 11 mmol). The crude product was purified by flash column chromatography on silica gel eluting with EtOAc:hexanes (0:1 to 1:0) to afford the desired 2′-chloro-5′-amino-acetophenone.
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
0.64 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[C:11](=[O:13])[CH3:12]>[Fe]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[C:11](=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
0.22 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])C(C)=O
Step Two
Name
Quantity
0.64 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography on silica gel eluting with EtOAc:hexanes (0:1 to 1:0)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)N)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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